2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol
Description
2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol is a β-amino alcohol derivative featuring a 5-fluoro-2-nitrophenyl substituent. While its exact molecular formula is inferred as C₉H₁₀FN₂O₃ (molecular weight ≈ 226.2 g/mol), this compound is characterized by its electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the aromatic ring.
Properties
IUPAC Name |
2-amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c10-7-1-2-9(12(14)15)6(3-7)4-8(11)5-13/h1-3,8,13H,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVWWLLDADKJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CO)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 5-fluoro-2-nitrobenzene, followed by a reduction process to introduce the amino group. The final step involves the addition of a propanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-one.
Reduction: Formation of 2-Amino-3-(5-fluoro-2-aminophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol in biological systems involves its interaction with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
The following compounds share the β-amino alcohol backbone but differ in aromatic substituents or stereochemistry:
Table 1: Structural and Physical Properties Comparison
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